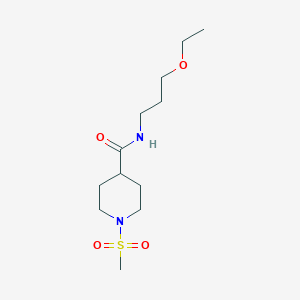![molecular formula C13H14F3N3O3 B4810722 2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4810722.png)
2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide
Overview
Description
2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring, a trifluoromethoxy phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 3-oxopiperazine with 3-(trifluoromethoxy)phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted acetamide compounds.
Scientific Research Applications
2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-oxopiperazin-2-yl)acetic acid: Shares the piperazine ring and acetic acid moiety but lacks the trifluoromethoxy phenyl group.
Ethyl 2-(3-oxopiperazin-2-yl)acetate: Similar structure with an ethyl ester group instead of the acetamide moiety.
Uniqueness
2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy phenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3/c14-13(15,16)22-9-3-1-2-8(6-9)19-11(20)7-10-12(21)18-5-4-17-10/h1-3,6,10,17H,4-5,7H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIENWEGDNZJGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-fluorophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4810658.png)
![2-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4810673.png)
![[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](MORPHOLINO)METHANONE](/img/structure/B4810675.png)
![3-allyl-5-[2-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4810686.png)
![2-(2,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4810691.png)
![N-(4-fluorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4810695.png)
![(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]-2-propenamide](/img/structure/B4810703.png)
![4-propyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B4810710.png)
![N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4810713.png)

![N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4810730.png)
![N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE](/img/structure/B4810735.png)
